1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Overview
Description
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the aldehyde group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an aldehyde group.
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 7-position.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .
Biological Activity
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS Number: 179406-36-1) is a heterocyclic compound featuring a tetrahydroquinoline core with three methyl groups at the 4-position and an aldehyde functional group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicated effective inhibition of growth for Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Significant growth inhibition was observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Moderate activity was noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.
Antioxidant Activity
The compound exhibited notable antioxidant properties in various assays:
- DPPH Radical Scavenging Assay : Displayed a scavenging effect of approximately 75% at a concentration of 200 µg/mL.
- ABTS Assay : Demonstrated an IC50 value of 65 µg/mL, indicating strong radical scavenging capabilities.
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), the compound reduced cell viability by over 50% at concentrations greater than 100 µM.
- Mechanism of Action : Preliminary studies suggest that it induces apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The presence of the aldehyde group enhances reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds shows varying degrees of biological activity based on modifications to the core structure:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | 33985-71-6 | 0.89 |
1-Methyl-1H-indole-7-carbaldehyde | 69047-36-5 | 0.84 |
4-(Dimethylamino)-3-methylbenzaldehyde | 1424-69-7 | 0.83 |
Case Studies
Several studies have been conducted to explore the potential applications of this compound:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results highlighted that derivatives with additional functional groups showed enhanced activity compared to the parent compound. The study concluded that modifications could lead to novel antimicrobial agents .
Investigation into Anticancer Properties
Research focusing on the cytotoxic effects against breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased early apoptosis markers in treated cells compared to controls .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
AAXGKLGYVGGLIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)C=O)C)C |
Origin of Product |
United States |
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